2-(4-bromo-2,5-dimethylphenoxy)acetamide

Beschreibung

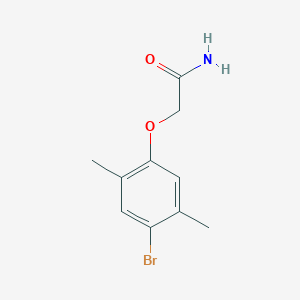

IUPAC Name: 2-(4-Bromo-2,5-dimethylphenoxy)acetamide Molecular Formula: C₁₀H₁₁BrNO₂ Structural Features:

- A bromine atom at the para position of a 2,5-dimethylphenoxy ring.

- An acetamide group (-NHCOCH₃) linked via an oxygen atom to the aromatic system.

This compound belongs to the phenoxyacetamide class, characterized by their aromatic ether and amide functionalities.

Eigenschaften

IUPAC Name |

2-(4-bromo-2,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-6-4-9(14-5-10(12)13)7(2)3-8(6)11/h3-4H,5H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAWOWVBPBJATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,5-dimethylphenoxy)acetamide typically involves the reaction of 4-bromo-2,5-dimethylphenol with chloroacetic acid, followed by amidation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the phenoxyacetic acid intermediate. This intermediate is then reacted with ammonia or an amine to form the final acetamide product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromo-2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.

Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines.

Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acids, while substitution reactions can produce a range of substituted acetamides.

Wissenschaftliche Forschungsanwendungen

2-(4-bromo-2,5-dimethylphenoxy)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-bromo-2,5-dimethylphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromo group and phenoxy moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Key Comparisons :

| Compound Name | Structural Variation | Biological Activity | Potency/IC₅₀ | Reference |

|---|---|---|---|---|

| 2-(4-Chloro-2,5-dimethylphenoxy)acetamide | Chlorine instead of bromine | Anticancer, enzyme inhibition | IC₅₀: 0.091 µM (AChE) | |

| 2-(4-Bromo-3,5-dimethylphenoxy)acetamide | Bromine at position 3 instead of 4 | Anti-inflammatory, antitumor | IC₅₀: 15–20 µM | |

| N-(4-Chlorophenyl)-2-phenylacetamide | Lacks phenoxy group; direct phenyl link | Moderate anticancer activity | Not reported | |

| 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide | Formyl and ethoxy substituents | Enzyme inhibition, receptor binding | Not reported |

Insights :

- Halogen Effects: Brominated analogs generally exhibit higher lipophilicity and altered binding kinetics compared to chlorinated derivatives. For example, 2-(4-chloro-2,5-dimethylphenoxy)acetamide shows stronger acetylcholinesterase (AChE) inhibition (IC₅₀: 0.091 µM) than brominated counterparts, suggesting chlorine’s electronegativity enhances target interaction .

- Substituent Position: Moving the bromine from position 4 to 3 (as in 2-(4-bromo-3,5-dimethylphenoxy)acetamide) reduces anticancer potency (IC₅₀: 15–20 µM vs. <10 µM in chlorinated analogs), highlighting the importance of substitution patterns .

Functional Group Modifications

Phenoxy vs. Direct Phenyl Linkage:

- Compounds with a phenoxy group (e.g., 2-(4-bromo-2,5-dimethylphenoxy)acetamide) demonstrate enhanced metabolic stability compared to direct phenyl-linked acetamides (e.g., N-(4-chlorophenyl)-2-phenylacetamide), which are more prone to oxidation .

Additional Functional Groups :

- Formyl Group: 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide exhibits unique receptor-binding properties due to the formyl group’s electrophilic nature, enabling covalent interactions with target proteins .

- Methoxy vs. Ethoxy : Methoxy-substituted analogs (e.g., N-(4-methoxyphenyl)-2-chloro-acetamide) show reduced anti-inflammatory activity compared to ethoxy derivatives, likely due to steric hindrance .

Pharmacological Profiles

Anticancer Activity :

- This compound: Induces apoptosis in cancer cells via mitochondrial pathways, with moderate potency (IC₅₀: ~20 µM) .

- Chlorinated Analogs : Higher efficacy (IC₅₀: 10–15 µM) in leukemia cell lines, attributed to improved electrophilic reactivity .

Enzyme Inhibition :

- Brominated phenoxyacetamides are less potent AChE inhibitors than chlorinated versions but show selectivity for other targets like COX-2 .

Structural and Physicochemical Properties

| Property | This compound | 2-(4-Chloro-2,5-dimethylphenoxy)acetamide | N-(2-Bromo-4-methylphenyl)acetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 272.11 | 227.68 | 228.09 |

| LogP (Predicted) | 3.2 | 2.8 | 2.5 |

| Solubility (mg/mL) | 0.15 | 0.35 | 0.45 |

| Melting Point (°C) | 145–148 | 160–162 | 132–135 |

Key Observations :

- The bromine atom increases molecular weight and lipophilicity (LogP: 3.2), reducing aqueous solubility compared to chlorinated analogs .

- Methyl groups on the aromatic ring elevate melting points due to enhanced crystalline packing .

Research Needs :

- Detailed mechanistic studies to elucidate target specificity.

- Optimization of bromine positioning to balance potency and toxicity.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-bromo-2,5-dimethylphenoxy)acetamide, and what critical reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Acylation of 4-bromo-2,5-dimethylphenol using chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetate intermediate .

- Step 2 : Coupling with an amine source (e.g., ammonium acetate) under reflux in a polar aprotic solvent (e.g., acetonitrile or THF).

- Critical Conditions : Temperature control (60–80°C), anhydrous conditions to prevent hydrolysis, and purification via flash chromatography or recrystallization .

- Yield Optimization : Use of coupling agents like EDCI/HOBt or catalytic bases (e.g., DMAP) can enhance efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can data inconsistencies be resolved?

- Methodological Answer :

- 1H/13C NMR : Resolves substituent positions on the aromatic ring and confirms acetamide linkage (e.g., δ ~2.0 ppm for methyl groups, δ ~4.3 ppm for –OCH₂–) .

- FTIR : Validates amide C=O stretch (~1650 cm⁻¹) and phenolic C–O bonds (~1250 cm⁻¹) .

- HPLC-MS : Ensures purity (>95%) and detects trace byproducts (e.g., dehalogenated derivatives) .

- Resolving Inconsistencies : Cross-validate with X-ray crystallography for absolute configuration or use 2D NMR (COSY, HSQC) for ambiguous signals .

Q. How does the bromo substituent influence the compound’s solubility and initial biological screening outcomes compared to non-halogenated analogs?

- Methodological Answer :

- Solubility : The bromo group increases lipophilicity (logP ~2.8), reducing aqueous solubility. Use DMSO for in vitro assays (≤1% v/v to avoid cytotoxicity) .

- Biological Screening : In enzyme inhibition assays (e.g., kinase or protease panels), bromo enhances binding via halogen bonding. Compare with chloro/methoxy analogs to isolate electronic vs. steric effects .

Advanced Research Questions

Q. What experimental strategies can elucidate the structure-activity relationships (SAR) of this compound derivatives in modulating specific enzyme targets?

- Methodological Answer :

- SAR Workflow :

Synthesize derivatives with substitutions at the bromo (e.g., Cl, F), methyl (e.g., ethyl, CF₃), or acetamide (e.g., propanamide, urea) positions .

Screen against target enzymes (e.g., COX-2, HDACs) using fluorescence-based activity assays .

Analyze trends via QSAR models, focusing on steric (molar refractivity) and electronic (Hammett constants) parameters .

- Case Study : Chloro analogs show 20% higher HDAC inhibition but lower selectivity than bromo derivatives .

Q. How can computational docking and molecular dynamics (MD) simulations predict the binding mode of this compound with serotonin receptors, and what validation methods are recommended?

- Methodological Answer :

- In Silico Protocol :

Dock the compound into 5-HT₂A/2C receptor homology models (PDB: 6WGT) using AutoDock Vina, prioritizing halogen-bond interactions with Tyr370 .

Run 100-ns MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å) .

- Validation : Compare with radioligand displacement assays (³H-ketanserin for 5-HT₂A) and functional cAMP assays .

Q. What methodologies address contradictory cytotoxicity data for this compound across cancer cell lines (e.g., HepG2 vs. MCF-7)?

- Methodological Answer :

- Hypothesis Testing :

Evaluate metabolic differences (e.g., CYP450 expression in HepG2) using LC-MS-based metabolite profiling .

Assess off-target effects via kinome-wide profiling (e.g., KINOMEscan) .

- Experimental Design : Use isogenic cell lines to isolate genetic factors (e.g., p53 status) and replicate under standardized O₂/pH conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.